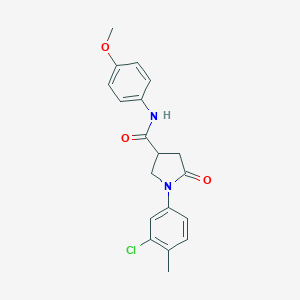

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to induce apoptosis by inhibiting the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. In addition, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. In inflammation, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by suppressing the activity of NF-kappaB, a transcription factor that regulates the expression of various inflammatory genes.

Biochemical and Physiological Effects

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of various cellular proteins. In addition, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit cell migration and invasion by suppressing the activity of various matrix metalloproteinases. In inflammation, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit potent activity against various targets, including cancer cells, inflammatory cells, and pests. In addition, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit high selectivity for its targets, with minimal off-target effects. Furthermore, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to be stable under various experimental conditions, including exposure to heat, light, and pH changes.

However, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has several limitations for lab experiments, including its high cost and limited availability. 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex molecule that requires several steps for synthesis, which can be expensive and time-consuming. In addition, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not readily available in large quantities, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, including the development of new synthesis methods, the investigation of its potential use in combination therapies, and the exploration of its applications in material science. The development of new synthesis methods for 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide could improve the yield and purity of the final product, making it more accessible for research and industrial applications. The investigation of 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in combination therapies could improve its efficacy and reduce its toxicity, by targeting multiple pathways involved in disease progression. Finally, the exploration of 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in material science could lead to the development of novel materials with unique structural and electronic properties, with potential applications in electronics, optoelectronics, and energy storage.

Synthesis Methods

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the reaction of 3-chloro-4-methylbenzaldehyde with 4-methoxyaniline to form an intermediate product, which is then reacted with pyrrolidine-3-carboxylic acid and acetic anhydride to produce 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. In addition, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.

In agriculture, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use as a pesticide. 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit potent insecticidal activity against various pests, including aphids, whiteflies, and spider mites. In addition, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess fungicidal activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea.

In material science, 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been investigated for its potential use as a building block for the synthesis of novel materials. 1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess unique structural and electronic properties that make it a promising candidate for the synthesis of functional materials, such as organic semiconductors and molecular wires.

properties

Product Name |

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

|---|---|

Molecular Formula |

C19H19ClN2O3 |

Molecular Weight |

358.8 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H19ClN2O3/c1-12-3-6-15(10-17(12)20)22-11-13(9-18(22)23)19(24)21-14-4-7-16(25-2)8-5-14/h3-8,10,13H,9,11H2,1-2H3,(H,21,24) |

InChI Key |

ZLAIYWJYHLPPIH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)